molecular formula C17H21BO3 B13507730 [6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol

[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol

Cat. No.: B13507730
M. Wt: 284.2 g/mol
InChI Key: SPJSIUROUIYBFZ-UHFFFAOYSA-N
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Description

[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol is a compound that features a naphthalene ring substituted with a methanol group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol typically involves the borylation of a naphthalene derivative. One common method is the palladium-catalyzed borylation of naphthalene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthaldehyde or naphthoic acid, while Suzuki-Miyaura coupling can produce various substituted naphthalenes .

Scientific Research Applications

[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol involves its ability to participate in various chemical reactions due to the presence of the boron and methanol groups. The boron group can undergo transmetalation in cross-coupling reactions, while the methanol group can be oxidized or reduced to form different functional groups .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H21BO3

Molecular Weight

284.2 g/mol

IUPAC Name

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-8-7-13-9-12(11-19)5-6-14(13)10-15/h5-10,19H,11H2,1-4H3

InChI Key

SPJSIUROUIYBFZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)CO

Origin of Product

United States

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